REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([OH:10])=[O:9])[CH:7]=1.OS(O)(=O)=O.[CH3:16][CH2:17]O>>[CH2:16]([O:9][C:8]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[N:4][CH:5]=1)=[O:10])[CH3:17]
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Name
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|
Quantity
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10.1 g
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Type
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reactant
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Smiles
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BrC=1C=NC=C(C1)C(=O)O
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Name
|
|
Quantity
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1.5 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 hrs
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the solvent was removed by evaporation in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with H2O (100 ml)
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Type
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EXTRACTION
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Details
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extracted with ether (4×100 ml)
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Type
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WASH
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Details
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The combined organic extracts were washed with saturated NaCl
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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Filtration and concentration in vacuo of the filtrate
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Name
|
|
Type
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product
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Smiles
|
C(C)OC(=O)C=1C=C(C=NC1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |